Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their presence in nucleic acids, such as DNA and RNA. This specific compound is notable for its unique structure, which includes a pyrimidine ring substituted with amino groups at positions 2 and 4, and a pyridylmethyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- typically involves the condensation of carbonyl compounds with diamines. One common method includes the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate (Ni(OAc)2) . Another approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate .
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. The use of recyclable solvents and reagents, such as methanol and sodium nitrate, is common. Additionally, reactions are often carried out under controlled conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, formic acid, and sodium nitrite . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
Major products formed from these reactions include nitroso and amino derivatives, which can be further utilized in various applications .
Scientific Research Applications
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: This compound is investigated for its potential as an anticancer and antibacterial agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis . By inhibiting DHFR, the compound can effectively halt the proliferation of cancer cells and bacteria.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Methotrexate: An anticancer drug with a similar mechanism of action.
Uniqueness
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridylmethyl group at position 5 differentiates it from other similar compounds, potentially offering enhanced selectivity and efficacy in its applications .
Properties
CAS No. |
65873-56-5 |
---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)5-7-1-3-13-4-2-7/h1-4,6H,5H2,(H4,11,12,14,15) |
InChI Key |
ZRGPLJOSPPZXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.